molecular formula C18H18N2O2 B5673794 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

Cat. No.: B5673794
M. Wt: 294.3 g/mol
InChI Key: QYYBHXYKSVYXII-UHFFFAOYSA-N
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Description

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide: is a chemical compound that belongs to the class of dibenzoazepine derivatives This compound is characterized by its complex structure, which includes a dibenzoazepine core with acetyl and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetic acid, while reduction may produce N-(5-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide .

Scientific Research Applications

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(21)19-16-10-9-15-8-7-14-5-3-4-6-17(14)20(13(2)22)18(15)11-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYBHXYKSVYXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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